![molecular formula C14H12Cl2N2S B1208519 1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B1208519.png)
1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea and its derivatives have been a subject of interest for their crystal structures and molecular interactions. Studies reveal that these compounds often exhibit strong intramolecular hydrogen bonds, contributing to their stability and interaction potential. For instance, similar compounds, such as 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, have been synthesized and characterized, showing significant intramolecular hydrogen bonding and dimer formation through intermolecular interactions (Saeed & Parvez, 2005).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives, including those similar to this compound, have been found to be efficient enzyme inhibitors and sensors for heavy metals like mercury. A study on unsymmetrical thiourea derivatives demonstrated significant anti-cholinesterase activity against enzymes like acetylcholinesterase and butyrylcholinesterase, alongside their potential as mercury sensors using spectrofluorimetric techniques (Rahman et al., 2021).
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives, including the synthesis of compounds like N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea, provide insights into the structural properties and potential applications of these compounds in various scientific domains. Such studies focus on spectroscopic techniques to elucidate the structures and properties of these derivatives (Yusof et al., 2010).
Antioxidant and Biological Activities
Research on thiourea derivatives also extends to their biological activities, including antioxidant, antibacterial, and antifungal properties. For example, certain thiourea compounds have been synthesized and shown to possess significant in-vitro cytotoxicity, antibacterial, and antifungal activities, highlighting their potential in medicinal chemistry (Khan et al., 2020).
Eigenschaften
Molekularformel |
C14H12Cl2N2S |
|---|---|
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-6-2-1-5-10(11)9-17-14(19)18-13-8-4-3-7-12(13)16/h1-8H,9H2,(H2,17,18,19) |
InChI-Schlüssel |
RERGRKSECJIJMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)
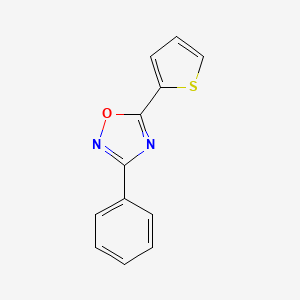
![METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE](/img/structure/B1208443.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)
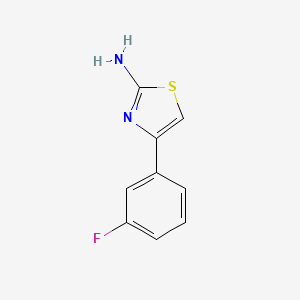
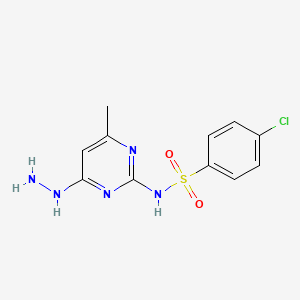
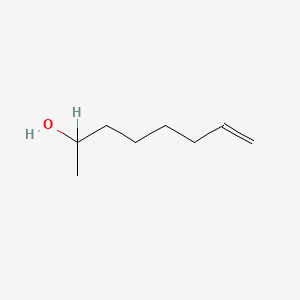

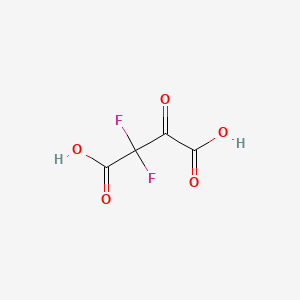
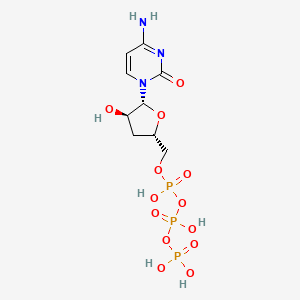
![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)
